

Application Notes: Laboratory-Scale Preparation of Organic Bromides with NaBr

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Compound of Interest		
Compound Name:	Sodium Bromide	
Cat. No.:	B10775806	Get Quote

Introduction

Organic bromides are pivotal intermediates in organic synthesis, widely utilized in the formation of carbon-carbon bonds (e.g., Grignard reagents), nucleophilic substitution reactions, and as precursors in the pharmaceutical and agrochemical industries.[1] A common and cost-effective laboratory method for synthesizing alkyl bromides is the reaction of the corresponding alcohol with **sodium bromide** (NaBr) in the presence of a strong acid, typically sulfuric acid (H₂SO₄). [2][3] This method generates hydrobromic acid (HBr) in situ, which then reacts with the alcohol. [3][4] The acid acts as a catalyst, protonating the alcohol's hydroxyl group to form a good leaving group (water), thereby facilitating nucleophilic substitution by the bromide ion.[5][6]

General Reaction Mechanism

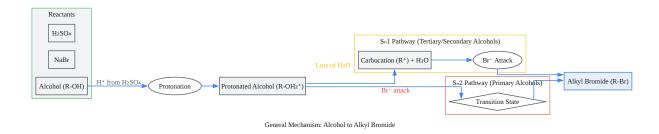
The conversion of an alcohol to an alkyl bromide using NaBr and H_2SO_4 proceeds via a nucleophilic substitution reaction. The specific mechanism, either S_n1 or S_n2 , is primarily determined by the structure of the alcohol substrate.[7]

- Protonation of the Alcohol: The sulfuric acid protonates the hydroxyl (-OH) group of the alcohol, converting it into an excellent leaving group, water (-OH₂+).[2][5]
- Nucleophilic Attack:
 - S_n2 Pathway: For primary and some secondary alcohols, the bromide ion (Br⁻) acts as a nucleophile and attacks the electrophilic carbon in a single, concerted step, displacing the



water molecule.[7]

• S_n1 Pathway: For tertiary and some secondary alcohols, the protonated alcohol first dissociates to form a stable carbocation intermediate. The bromide ion then attacks this carbocation to form the final product.[2][7]



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Caption: Reaction mechanism for alcohol bromination using NaBr/H2SO4.

Data Presentation: Comparative Synthesis

The NaBr/H₂SO₄ method is versatile and can be applied to various alcohols. The table below summarizes typical reaction conditions and yields for the preparation of different alkyl bromides.



Substrate (Alcohol)	Product	Reagents Ratio (Alcohol: NaBr:H ₂ S O ₄)	Reaction Time	Temperat ure	Yield (%)	Referenc e
1-Propanol	1- Bromoprop ane	1:1.2:1.3	20 min	Reflux	~70%	[4]
n-Butanol	1- Bromobuta ne	1:1.2:1.0	2 hours	Reflux	90%	[8]
2-Pentanol	2- Bromopent ane	1:1.4: ~1.3	30 min	Reflux	Moderate	[9]
3-Phenyl- 1-propanol	1-Bromo-3- phenylprop ane	1 : 2.4 : ~0.7	60 min	Reflux (~100°C)	75%	[9]

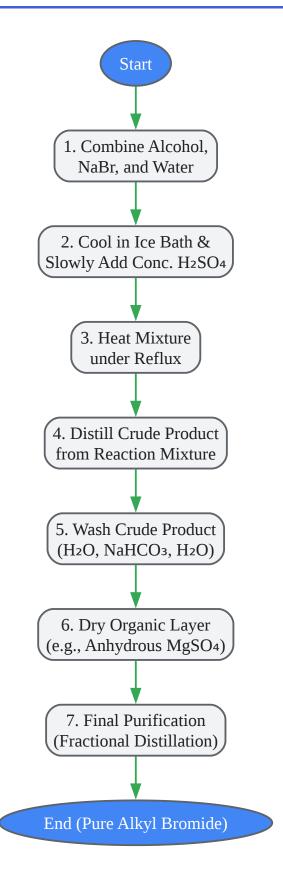
Experimental Protocols

Safety Precautions: These protocols involve the use of concentrated sulfuric acid, which is highly corrosive and causes severe burns. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Organic bromides are volatile and may be harmful; avoid inhalation and skin contact.

General Experimental Workflow

The overall process for synthesizing, isolating, and purifying alkyl bromides from alcohols follows a standard sequence of laboratory operations.





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Caption: General workflow for the synthesis and purification of alkyl bromides.



Protocol 1: Synthesis of 1-Bromopropane from 1-Propanol

This protocol details the conversion of a primary alcohol, 1-propanol, to 1-bromopropane.[4]

Materials:

- 1-Propanol (37.5 mL)
- Anhydrous **Sodium Bromide** (69.0 g)
- Concentrated Sulfuric Acid (50 mL)
- Water (50 mL)
- 250 mL two-neck round-bottom flask
- Reflux condenser, dropping funnel, heating mantle, magnetic stirrer

Procedure:

- Place 69.0 g of anhydrous sodium bromide into a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar.
- Add 50 mL of water and 37.5 mL of 1-propanol. Stir the mixture until a homogeneous solution is obtained.
- Fit the flask with a reflux condenser and a dropping funnel. Cool the flask in an ice-water bath.
- Slowly add 50 mL of concentrated sulfuric acid through the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain a gentle boil.
- After the addition is complete, remove the ice bath and heat the mixture to maintain reflux for 20-30 minutes.
- Allow the reaction mixture to cool to room temperature. It is important to continue stirring for several hours as sodium hydrogen sulfate may precipitate.[4]



- Rearrange the apparatus for simple distillation. Heat the mixture and collect the entire distillate that boils below 95°C.
- Transfer the cloudy distillate to a separatory funnel and wash sequentially with 20 mL of dilute NaCl solution, two 10 mL portions of cold concentrated sulfuric acid (to remove ether byproducts), 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of water.
- Separate the organic layer (lower layer) and dry it over anhydrous magnesium sulfate.
- Perform a final distillation, collecting the pure 1-bromopropane fraction (boiling point: 71°C).
 The expected yield is approximately 70%.[4]

Protocol 2: Synthesis of 1-Bromo-3-phenylpropane from 3-Phenyl-1-propanol

This protocol demonstrates the synthesis on an alcohol containing an aromatic ring, showing the method's tolerance for other functional groups.[9]

Materials:

- 3-Phenyl-1-propanol (2 mL, ~0.014 mol)
- **Sodium Bromide** (3.4 g, ~0.033 mol)
- 6 M Sulfuric Acid (1 mL)
- Distilled Water (15 mL)
- Dichloromethane (for extraction)
- Reflux apparatus

Procedure:

- Dissolve 3.4 g of **sodium bromide** in 15 mL of distilled water in a round-bottom flask.
- To this solution, add 2 mL of 3-phenyl-1-propanol and 1 mL of 6 M sulfuric acid.



- Equip the flask with a reflux condenser and heat the mixture at approximately 100°C for 60 minutes. Avoid excessive temperatures, which can cause decomposition and darkening of the mixture.[9]
- After the reflux period, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and extract the product with 30 mL of dichloromethane.
- The organic layer (typically the bottom layer with dichloromethane) will contain the product.
 Wash this layer with water, then with a saturated sodium bicarbonate solution, and again with water.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
- Remove the solvent by rotary evaporation to yield the crude 1-bromo-3-phenylpropane.
 Further purification can be achieved by vacuum distillation. The reported yield is approximately 75%.[9]

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